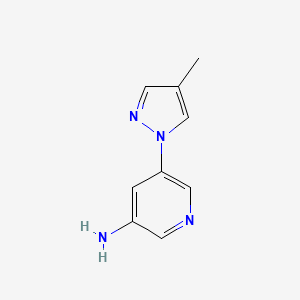
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine
描述
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system, offering different biological activities.
Uniqueness
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
属性
CAS 编号 |
1314354-84-1 |
|---|---|
分子式 |
C9H10N4 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-(4-methylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-12-13(6-7)9-2-8(10)4-11-5-9/h2-6H,10H2,1H3 |
InChI 键 |
ABCBYUFFHVMWEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1)C2=CN=CC(=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













